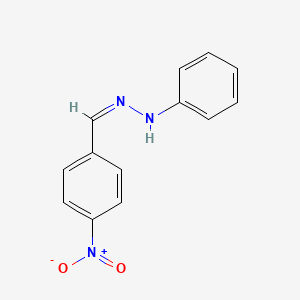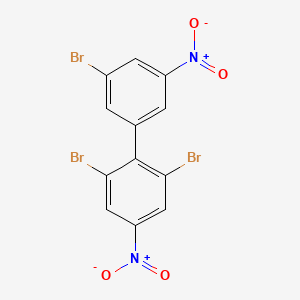
Tetraphosphorous triselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphosphorous triselenide, with the chemical formula P₄Se₃, is a compound consisting of phosphorus and selenium. It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Tetraphosphorous triselenide can be synthesized through the direct combination of elemental phosphorus and selenium. The reaction typically involves heating the elements in a controlled environment to facilitate the formation of the compound. The reaction can be represented as: [ 4P + 3Se \rightarrow P₄Se₃ ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of inert atmospheres to prevent unwanted side reactions and the application of precise temperature control to optimize the reaction conditions .
化学反応の分析
Types of Reactions: Tetraphosphorous triselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, metals like sodium or potassium.
Substitution Reagents: Transition metal complexes, such as [RhCl(cod)] (cod = cycloocta-1,5-diene) in the presence of triphos (1,1,1-tris(diphenylphosphinomethy)ethane).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides and selenium oxides, while substitution reactions can produce a variety of organophosphorus compounds .
科学的研究の応用
Tetraphosphorous triselenide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-selenium compounds and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although this area is still in its early stages.
作用機序
The mechanism by which tetraphosphorous triselenide exerts its effects involves its ability to interact with other molecules through its phosphorus and selenium atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
Tetraphosphorous trisulfide (P₄S₃): Similar in structure but contains sulfur instead of selenium.
Tetraphosphorous tetraselenide (P₄Se₄): Contains an additional selenium atom compared to tetraphosphorous triselenide.
Comparison: this compound is unique due to its specific phosphorus to selenium ratio, which imparts distinct chemical and physical properties. Compared to tetraphosphorous trisulfide, it has different reactivity and stability profiles, making it suitable for different applications. Tetraphosphorous tetraselenide, on the other hand, has a higher selenium content, which affects its electronic and optical properties .
特性
CAS番号 |
1314-86-9 |
|---|---|
分子式 |
P4Se3 |
分子量 |
360.8 g/mol |
IUPAC名 |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
InChIキー |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
正規SMILES |
P12P3P1[Se]P([Se]2)[Se]3 |
物理的記述 |
Orange-red solid with an irritating odor; [Merck Index] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)

![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)



![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)




